molecular formula C7H11FO3 B13150411 (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid

(1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B13150411
M. Wt: 162.16 g/mol
InChI Key: RXCJRJYNJDTAAW-SRQIZXRXSA-N
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Description

(1R,3S,4S)-3-Fluoro-4-hydroxycyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a carboxylic acid group at position 1, a hydroxyl group at position 4, and a fluorine atom at position 3. Fluorination at position 3 enhances electronegativity and may influence metabolic stability, while the hydroxyl group at position 4 contributes to hydrogen-bonding capacity.

Properties

Molecular Formula

C7H11FO3

Molecular Weight

162.16 g/mol

IUPAC Name

(1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H11FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h4-6,9H,1-3H2,(H,10,11)/t4-,5+,6+/m1/s1

InChI Key

RXCJRJYNJDTAAW-SRQIZXRXSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C[C@@H]1C(=O)O)F)O

Canonical SMILES

C1CC(C(CC1C(=O)O)F)O

Origin of Product

United States

Preparation Methods

Starting Material and Chiral Induction

The synthesis begins with naturally occurring or optically active cyclohexane derivatives, such as (R)-cyclohexene carboxylic acid or resolved cyclohexane precursors. These serve as the chiral backbone, ensuring the stereochemistry at the 1-position.

Example:

  • (R)-Cyclohexene-3-carboxylic acid can be used as the initial substrate, which undergoes controlled transformations to set the stereochemistry at the 3 and 4 positions.

Ring Opening and Functional Group Introduction

The patent describes a ring-opening approach, where cyclohexene derivatives are converted into more reactive intermediates:

  • Ring-opening reactions are achieved via nucleophilic attack or oxidative cleavage, often facilitated by halogenating agents or nucleophiles like amines or alcohols, to generate intermediates with functional groups ready for fluorination and hydroxylation.
  • Intermediate formation involves converting the cyclohexene into a cyclohexane derivative bearing suitable leaving groups (e.g., halides or sulfonates) at the 3-position, which are amenable to subsequent fluorination.

Stereoselective Fluorination

Fluorination at the third position is a critical step, often performed using reagents such as:

The stereochemical outcome is controlled by the configuration of the precursor and the reaction conditions, favoring attack from the less hindered face to generate the (1R,3S,4S) configuration.

Table 1: Fluorination Reagents and Conditions

Reagent Type Stereoselectivity Remarks
DAST Nucleophilic fluorinating agent High Commonly used for primary and secondary halides
Perfluorobutanesulfonyl fluoride Electrophilic fluorination Moderate Suitable for aromatic and aliphatic substrates

Hydroxylation at the Fourth Carbon

Hydroxylation is achieved via:

The stereochemistry at the 4-position is maintained by controlling the reaction environment, often using stereoselective catalysts or protecting groups.

Carboxylic Acid Formation

The final step involves oxidation of the primary alcohol or ester groups to the carboxylic acid, typically via:

This step ensures the formation of the target acid with high stereochemical purity.

Industrially Favorable Route

The patent emphasizes a route suitable for large-scale synthesis, involving solid intermediates and reactions like ring opening, fluorination, cyclization, and oxidation, which are scalable and controllable.

Summary of Key Reaction Steps

Step Reaction Type Reagents Stereochemical Control Reference/Source
Ring opening Nucleophilic attack Halogenated intermediates Maintains or sets stereochemistry CN108456213B
Fluorination Nucleophilic or electrophilic fluorination DAST, perfluorobutanesulfonyl fluoride Stereoselective Literature review
Hydroxylation Hydroboration or substitution Borane, hydroxide Stereoselective Organic synthesis principles
Oxidation Oxidants (KMnO4, K2Cr2O7) Potassium permanganate Preserves stereochemistry Standard procedures

Supporting Research Findings

Research articles support the feasibility of these steps:

  • The synthesis of fluorinated cyclohexane derivatives via ring-opening and fluorination is well-documented.
  • Stereoselective fluorination methods have been optimized to favor the desired stereochemistry, crucial for biological activity.
  • The use of solid intermediates enhances process control and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-Carboxylic Acid (CAS: 1346604-76-9)

Key Structural Features :

  • Substituents : Two fluorine atoms at positions 3 and 4.
  • Stereochemistry : Relative configuration (1R,3S,4R), differing from the target compound at position 4.
  • Molecular Formula : C₇H₉F₂O₂; Molecular Weight : 175.14 g/mol.

Comparison :

  • The absence of a hydroxyl group in this compound increases lipophilicity compared to the target molecule.
  • Stereochemical differences at position 4 (R-configuration vs. S-configuration in the target) could lead to divergent interactions in chiral environments, such as enzyme binding .

Cyclohexanecarboxylic Acid, 1-Amino-2-Hydroxy-, (1R,2S)- (CAS: 197247-91-9)

Key Structural Features :

  • Substituents: Amino group at position 1, hydroxyl group at position 2.
  • Stereochemistry : (1R,2S).
  • Molecular Formula: C₇H₁₃NO₃; Molecular Weight: 159.18 g/mol.

Comparison :

  • The amino group introduces basicity, contrasting with the carboxylic acid in the target compound.
  • The hydroxyl group at position 2 (vs.
  • Lower molecular weight and lack of fluorine suggest reduced electronegativity and altered reactivity .

(1R,3S,4S)-4-{[(tert-Butoxy)Carbonyl]Amino}-3-Hydroxycyclohexane-1-Carboxylic Acid (CAS: 1353219-62-1)

Key Structural Features :

  • Substituents: tert-Butoxycarbonyl (Boc)-protected amino group at position 4, hydroxyl group at position 3.
  • Stereochemistry : (1R,3S,4S), identical to the target compound.
  • Molecular Formula: C₁₂H₂₁NO₅; Molecular Weight: 259.30 g/mol.

Comparison :

  • The Boc-protected amino group introduces steric bulk and alters polarity compared to the fluorine in the target compound.
  • Hydroxyl at position 3 (vs. fluorine in the target) increases hydrogen-bonding capacity but reduces electronegativity.
  • Higher molecular weight and complex functionalization suggest distinct applications in peptide synthesis or prodrug design .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Stereochemistry Key Functional Groups
(1R,3S,4S)-3-Fluoro-4-hydroxycyclohexane-1-carboxylic acid C₇H₁₀FO₃ 178.15 F (3), OH (4) 1R,3S,4S Carboxylic acid, Fluorine, Hydroxyl
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic acid C₇H₉F₂O₂ 175.14 F (3), F (4) 1R,3S,4R Carboxylic acid, Fluorine
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- C₇H₁₃NO₃ 159.18 NH₂ (1), OH (2) 1R,2S Carboxylic acid, Amino, Hydroxyl
(1R,3S,4S)-4-{[(tert-Butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid C₁₂H₂₁NO₅ 259.30 Boc-NH (4), OH (3) 1R,3S,4S Carboxylic acid, Boc-protected amino, Hydroxyl

Research Findings and Implications

  • Fluorine vs. Hydroxyl: Fluorine’s electronegativity and small atomic radius make it a bioisostere for hydroxyl groups in drug design, but it lacks hydrogen-bond donor capacity. This trade-off impacts solubility and target binding .
  • Amino Group Dynamics: The amino-substituted compound (CAS: 197247-91-9) highlights how basic functional groups alter charge state and reactivity compared to neutral hydroxyl or fluorine groups .

Biological Activity

(1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative notable for its unique stereochemistry and functional groups, including a hydroxyl group and a fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances binding affinity to certain enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, influencing the compound's solubility and reactivity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that cyclohexane derivatives can exhibit antimicrobial properties against various pathogens.
  • Antitumor Activity : Preliminary research has indicated potential antitumor effects against specific cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against Gram-positive bacteria
AntitumorPotential inhibition of tumor cell proliferation
Enzyme InhibitionPossible inhibition of key metabolic enzymes

Case Study: Antitumor Effects

In a study investigating the antitumor properties of cyclohexane derivatives, this compound was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of various cyclohexane derivatives against Staphylococcus aureus and Escherichia coli. This compound demonstrated notable inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.

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